N-(1,3-dimethylpyrazol-4-yl)acetamide
描述
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
N-(1,3-dimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C7H11N3O/c1-5-7(8-6(2)11)4-10(3)9-5/h4H,1-3H3,(H,8,11) |
InChI 键 |
UHYKUTRNLASKGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1NC(=O)C)C |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-(1,3-dimethylpyrazol-4-yl)acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Below is a detailed analysis:
Structural Analogues
Key Structural and Functional Differences
Pyrazole vs. Thiazole/Benzothiazole Cores :
- Pyrazole derivatives (e.g., the target compound) exhibit π-π stacking and hydrogen-bonding interactions due to their aromatic nitrogen atoms. In contrast, thiazole-based analogues (e.g., compound 6a) introduce sulfur atoms, which may enhance electron-withdrawing effects and alter binding to enzymes like COX/LOX .
- Benzothiazole derivatives (e.g., compounds) with trifluoromethyl (-CF3) groups show increased metabolic stability and lipophilicity compared to the target compound’s methyl groups .
- Oxo groups (e.g., in derivatives) introduce polarity and hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites but reduce membrane permeability relative to the target compound .
- However, thiazole derivatives (e.g., 6a) demonstrate stronger COX/LOX inhibition due to their ability to mimic arachidonic acid binding . Compound 6a (thiazole derivative) shows dual COX-1/COX-2 inhibition (IC50 ~9–11 mM), whereas the target compound’s activity in this domain remains unexplored .
Physicochemical Properties
| Property | N-(1,3-Dimethylpyrazol-4-yl)acetamide | N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide | N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide |
|---|---|---|---|
| Molecular Weight | ~195.2 g/mol | ~309.3 g/mol | ~274.3 g/mol |
| LogP (Predicted) | ~1.2 | ~2.5 | ~3.8 |
| Hydrogen Bond Donors | 1 (amide NH) | 1 (amide NH) | 1 (amide NH) |
| Key Functional Groups | Methyl, acetamide | Oxo, phenyl, acetamide | CF3, benzothiazole, acetamide |
- The target compound’s lower molecular weight and LogP suggest better aqueous solubility than bulkier analogues (e.g., derivatives) but reduced metabolic stability compared to CF3-containing benzothiazoles .
常见问题
Q. What are the standard synthesis protocols for N-(1,3-dimethylpyrazol-4-yl)acetamide, and how can purity be optimized?
N-(1,3-dimethylpyrazol-4-yl)acetamide is synthesized via nucleophilic substitution between 1,3-dimethylpyrazole and chloroacetyl chloride in the presence of a base (e.g., triethylamine). The reaction typically proceeds in dichloromethane at 0–5°C to minimize side reactions. Post-synthesis, purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Key quality checks include NMR (to confirm substitution patterns) and HPLC (to detect residual solvents or unreacted intermediates).
Q. How does N-(1,3-dimethylpyrazol-4-yl)acetamide interact with biomolecules in enzymatic assays?
The compound’s acetamide and pyrazole moieties enable hydrogen bonding (N–H···O, C–H···O) and π-π stacking with enzymes or receptors. For example, it may inhibit enzymes like cytochrome P450 isoforms by binding to active sites via competitive or non-competitive mechanisms. Experimental validation requires kinetic assays (e.g., Michaelis-Menten plots) and docking studies using software like AutoDock Vina to map interaction sites .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- X-ray crystallography : Resolves 3D structure and confirms hydrogen-bonded dimerization patterns (e.g., R22(10) motifs) .
- FTIR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹).
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition typically occurs above 200°C) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding interactions?
Discrepancies in hydrogen-bonding patterns (e.g., dimer vs. chain formations) arise from solvent polarity or crystallization conditions. Using SHELXL for refinement, researchers can model disorder or anisotropic displacement parameters. For example, in high-resolution data (d-spacing < 1.0 Å), intermolecular N–H···O interactions are resolved at 2.8–3.2 Å distances, while C–H···O bonds appear weaker (3.3–3.5 Å). R-factor convergence (<5%) and electron density maps validate these interactions .
Q. What strategies address inconsistent bioactivity data in enzyme inhibition studies?
Variability in IC50 values may stem from assay conditions (pH, ionic strength) or compound aggregation. Mitigation strategies include:
Q. How do substituent modifications on the pyrazole ring alter reactivity and bioactivity?
Comparative studies with analogs (e.g., 1,5-dimethyl vs. 1,3,5-trimethyl pyrazole derivatives) reveal:
- Electron-withdrawing groups (Cl, NO₂) : Increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic substitution rates (e.g., with thiols or amines).
- Methyl groups : Improve lipid solubility (logP increases by ~0.5 units per methyl), affecting membrane permeability in cellular assays.
- Crystallographic differences : Bulkier substituents disrupt packing efficiency, reducing melting points by 20–30°C .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction (SwissADME) : Estimates bioavailability (TPSA < 90 Ų ideal), CYP inhibition, and half-life.
- Molecular dynamics (GROMACS) : Simulates binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns trajectories indicates stable complexes).
- DFT calculations (Gaussian) : Optimize ground-state geometry and predict redox potentials for metabolic stability .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for N-(1,3-Dimethylpyrazol-4-yl)Acetamide Derivatives
Q. Table 2: Reaction Optimization for Substitution Reactions
| Condition | Yield Improvement | Notes | Reference |
|---|---|---|---|
| Base (Et3N vs. K2CO3) | 75% → 92% | Et3N reduces side-product formation | |
| Solvent (DCM vs. THF) | 68% → 84% | DCM enhances nucleophilicity of pyrazole | |
| Temperature (0°C vs. RT) | 50% → 80% | Lower temps minimize hydrolysis |
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